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Compound of Interest

Compound Name: Sulfo-Cy7 carboxylic acid TEA

Cat. No.: B15552746

Introduction

Fluorescent labeling of nucleic acids is a cornerstone technique in molecular biology, enabling
the detection, quantification, and localization of specific DNA and RNA sequences. Applications
are vast, ranging from fluorescence in situ hybridization (FISH) and microarrays to qPCR and
next-generation sequencing. Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent
dye that offers significant advantages for these applications. Its emission in the NIR spectrum
minimizes background autofluorescence from biological tissues and materials, leading to a
superior signal-to-noise ratio, which is particularly beneficial for deep-tissue imaging.[1]

This protocol details the post-synthetic labeling of amino-modified oligonucleotides with Sulfo-
Cy7 N-hydroxysuccinimide (NHS) ester. The method is based on the covalent reaction between
the primary amine group introduced onto the nucleic acid and the NHS ester of the dye,
forming a stable amide bond. This process requires a nucleic acid with a pre-incorporated
primary amine, typically via a C6 or longer spacer arm at the 5', 3', or an internal position.[2]

Quantitative Data Summary

The following tables summarize the key spectral properties of Sulfo-Cy7 and the recommended
parameters for the labeling reaction and subsequent purification.

Table 1: Spectral Properties of Sulfo-Cy7
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Parameter Value

Maximum Excitation Wavelength (Aex) ~750 nm
Maximum Emission Wavelength (Aem) ~776 nm

Molar Extinction Coefficient (g) ~250,000 cm~tM—1

| Recommended Absorbance for Analysis | 750 nm |

Table 2: Recommended Parameters for Sulfo-Cy7 Oligonucleotide Labeling
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Recommended Value /

Parameter . Notes
Condition
Reactants
Amino-Modified Starting amount for a typical
) ) 1-5 nmol )
Oligonucleotide lab-scale reaction.
A higher excess can drive the
Molar Excess of Sulfo-Cy7 reaction to completion but
10-20 fold

NHS Ester

requires more rigorous

purification.

Reaction Conditions

Reaction Buffer

0.1 M Sodium Bicarbonate or

Sodium Borate

Buffer must be free of primary

amines (e.g., Tris).[3][4]

pH

8.3-9.0

Optimal range for the reaction
between NHS esters and

primary amines.[5]

Reaction Temperature

Room Temperature (20-25°C)

Reaction Time

2 - 4 hours (or overnight)

Protect from light to prevent

photobleaching of the dye.

Purification

Primary Method

HPLC (High-Performance
Liguid Chromatography)

Dual HPLC purification is
highly recommended for post-
synthetic labeling to remove
unlabeled oligos and excess
dye.[6]

| Alternative Methods | Gel Filtration (e.g., Sephadex G-25), Ethanol Precipitation, Butanol

Extraction[7][8][9] | May be sulfficient for applications where high purity is not critical. |

Experimental Workflow Diagram
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The following diagram illustrates the complete workflow for labeling, purification, and analysis
of Sulfo-Cy7 conjugated nucleic acids.

1. Preparation

Prepare Sulfo-Cy7
Stock in anhy. DMSO

3. Purification

2. Labeling Reaction

Purify via HPLC,
Gel Filtration, or
Precipitation

Incubate 2-4h
at RT in Dark

Combine Oligo, Dye,

4. Analysis
Analyze via UV-Vis Calculate Concentration
and Labeling Buffer

Spectroscopy & Degree of Labeling

Dissolve Amino- U
Modified Oligonucleotide

Click to download full resolution via product page
Caption: Workflow for Sulfo-Cy7 labeling of nucleic acids.

Detailed Experimental Protocol

This protocol describes the covalent attachment of Sulfo-Cy7 NHS ester to an oligonucleotide
containing a primary amine modification.

1. Materials and Reagent Preparation

» Amino-Modified Oligonucleotide: Lyophilized, HPLC-purified oligonucleotide with a 5', 3", or
internal amine modification (e.g., Amino Modifier C6).

e Sulfo-Cy7 NHS Ester: Store desiccated and protected from light at -20°C.
e Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the NHS ester.

o Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Prepare fresh by dissolving sodium
bicarbonate in nuclease-free water and adjusting the pH. Ensure the buffer is free from any
primary amines like Tris.[3][4]

¢ Nuclease-Free Water
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 Purification Supplies: Depending on the method chosen (e.g., HPLC columns and solvents,
Sephadex G-25 spin columns, 3M Sodium Acetate, 100% Ethanol).

Protocol Steps:
1.1. Oligonucleotide Preparation

Resuspend the lyophilized amino-modified oligonucleotide in an appropriate volume of the
Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to achieve a final concentration of 1-2
mM.

Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm (A260)
using a spectrophotometer.

1.2. Sulfo-Cy7 NHS Ester Stock Solution Preparation

Important: Prepare this solution immediately before use, as NHS esters are susceptible to
hydrolysis.

Allow the vial of Sulfo-Cy7 NHS Ester to equilibrate to room temperature before opening to
prevent moisture condensation.

Add the required volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[3]

[4]
Vortex thoroughly to ensure the dye is completely dissolved.
. Labeling Reaction

In a microcentrifuge tube, combine the required volume of the amino-modified
oligonucleotide solution with additional Labeling Buffer.

Calculate the volume of the 10 mM Sulfo-Cy7 stock solution needed to achieve a 10-20 fold
molar excess relative to the oligonucleotide.

Add the calculated volume of the Sulfo-Cy7 stock solution to the oligonucleotide solution.
Pipette up and down gently to mix.
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e Wrap the tube in aluminum foil to protect it from light.

 Incubate the reaction at room temperature (20-25°C) for 2-4 hours or overnight on a rotator
or shaker.

3. Purification of Labeled Nucleic Acid

It is critical to remove the unreacted free dye from the labeled oligonucleotide.[8][9] HPLC is
the recommended method for achieving the highest purity.[6]

3.1. Method A: HPLC Purification (Recommended)

e Setup: Use a reverse-phase HPLC column (e.g., C18).

¢ Mobile Phases:

o A:0.1 M TEAA (Triethylammonium acetate) in nuclease-free water.

o B: Acetonitrile.

e Separation: Inject the reaction mixture onto the column. Elute the products using a linear
gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

» Detection: Monitor the elution profile at two wavelengths: 260 nm (for nucleic acid) and 750
nm (for Sulfo-Cy7).

o Fraction Collection: The desired product is the peak that shows absorbance at both 260 nm
and 750 nm. Unreacted dye (absorbs at 750 nm only) and unlabeled oligonucleotide
(absorbs at 260 nm only) will elute as separate peaks.[1]

» Lyophilize the collected fractions containing the pure, labeled product.

3.2. Method B: Gel Filtration (Spin Column)

e Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's
instructions. These columns separate molecules based on size.

o Apply the reaction mixture to the top of the column.
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Centrifuge the column. The larger, labeled oligonucleotide will elute first, while the smaller,
free Sulfo-Cy7 molecules are retained in the column matrix.

Collect the eluate containing the purified conjugate.
. Characterization and Quantification

Resuspend the final purified, lyophilized product in nuclease-free water or a suitable buffer
(e.g., IX TE).

Measure the absorbance of the solution at 260 nm (A260) and 750 nm (A750) using a UV-
Vis spectrophotometer.

Calculate the Concentration of the Nucleic Acid:
o Corrected A260 = A260 - (A750 x CF260)

» Where CF260 is the correction factor for the dye's absorbance at 260 nm (typically
~0.05 for Cy7).

o Concentration (uM) = (Corrected A260 / €260) x 1,000,000

= Where €260 is the molar extinction coefficient of the oligonucleotide at 260 nm (provided
by the oligo manufacturer).

Calculate the Concentration of the Dye:
o Dye Concentration (uM) = (A750 / €750) x 1,000,000
» Where €750 is the molar extinction coefficient of Sulfo-Cy7 (~250,000 M~icm™1).
Calculate the Degree of Labeling (DOL):
o DOL = (Dye Concentration) / (Nucleic Acid Concentration)

o The DOL indicates the average number of dye molecules per oligonucleotide. For most
applications, a DOL between 0.8 and 1.2 is ideal for terminally labeled probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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